(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
Description
(2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 4-chlorophenyl group at the 4-position and a 3,4-dimethoxyphenyl moiety conjugated via an α,β-unsaturated nitrile system. The thiazole ring contributes to electron-deficient aromaticity, while the 3,4-dimethoxyphenyl group introduces electron-donating substituents, creating a push-pull electronic configuration that may influence reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-24-18-8-3-13(10-19(18)25-2)9-15(11-22)20-23-17(12-26-20)14-4-6-16(21)7-5-14/h3-10,12H,1-2H3/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIZDSPVCQQFTA-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile , also known by its CAS number 326915-13-3 , is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant data and case studies.
- Molecular Formula : C19H13ClN2OS
- Molecular Weight : 352.84 g/mol
- CAS Number : 326915-13-3
Antimicrobial Activity
Several studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains and demonstrated notable inhibitory effects.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 14 | 32 |
These results suggest that the compound possesses moderate to strong antimicrobial activity, particularly against gram-positive bacteria and fungi .
Anticancer Activity
Research has shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms. A study involving the compound indicated its potential as an anticancer agent:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
The compound induced apoptosis in cancer cells, as evidenced by increased levels of caspase-3 and decreased Bcl-2 expression .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases. Notably, it showed promising results as an inhibitor of cholinesterase enzymes:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 45.6 |
| Butyrylcholinesterase (BChE) | 38.2 |
These findings suggest that the compound could have implications in treating Alzheimer's disease and other conditions associated with cholinergic dysfunction .
Case Studies
-
Study on Antimicrobial Properties :
A comprehensive analysis was conducted to evaluate the antimicrobial efficacy of various thiazole derivatives, including the target compound. The study highlighted its effectiveness against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies . -
Anticancer Mechanism Exploration :
Another pivotal study examined the mechanism of action of the compound in cancer cells. Through flow cytometry and Western blot analysis, researchers found that the compound significantly upregulated pro-apoptotic factors while downregulating anti-apoptotic proteins, indicating a clear pathway for inducing apoptosis in malignant cells .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring’s 4-position is a critical site for structural modification. Key analogs include:
- Nitro vs.
- Thiophene vs. Dimethoxyphenyl : Replacing the 3,4-dimethoxyphenyl group with thiophene () removes methoxy electron-donating effects, which may reduce solubility and alter π-π stacking interactions in crystalline phases .
Modifications on the Acrylonitrile Moiety
Variations in the acrylonitrile-linked aryl group significantly impact physicochemical properties:
- Chlorophenyl vs.
Electronic and Steric Effects
- Methoxy Groups : The 3,4-dimethoxyphenyl group’s electron-donating nature may stabilize charge-transfer complexes, as observed in similar nitroaromatic systems .
Solubility and Crystallinity
- The 3,4-dimethoxyphenyl group likely improves aqueous solubility compared to non-polar analogs like the thiophene derivative (). However, crystalline packing patterns observed in related compounds (e.g., –15) suggest that methoxy groups facilitate hydrogen-bonded networks, influencing melting points and stability .
Hypothetical Bioactivity Trends
While direct bioactivity data for the target compound is absent in the provided evidence, structural analogs offer insights:
- Nitro-substituted thiazoles () may exhibit enhanced antimycobacterial activity compared to chloro analogs, as nitro groups are known to improve penetration in hydrophobic bacterial membranes .
- Thiophene-containing analogs () might show reduced activity due to decreased polarity and metabolic instability .
Methods for Comparative Analysis
Studies on compound similarity () emphasize the importance of:
Topological Descriptors : Comparing functional group arrangements and bond connectivity.
Electrostatic Potential Maps: Assessing charge distribution differences between chloro, nitro, and methoxy substituents.
Crystallographic Data : Tools like SHELXL () enable precise comparison of molecular conformations and intermolecular interactions .
Preparation Methods
Thiazole Ring Formation via Hantzsch Cyclization
The 1,3-thiazole moiety is constructed using the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thioamides. For this compound, 4-(4-chlorophenyl)-2-aminothiazole is synthesized by treating 4-chlorophenacyl bromide with thiourea in ethanol under reflux (24–48 hours). The reaction proceeds via nucleophilic substitution, followed by cyclization, yielding the thiazole core with >85% efficiency.
Key Reaction Parameters:
Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation
The propenenitrile segment is introduced via Knoevenagel condensation between 4-(4-chlorophenyl)-1,3-thiazole-2-carbaldehyde and 3,4-dimethoxyphenylacetonitrile. This step employs triethylamine (TEA) or piperidine as organocatalysts in refluxing ethanol (12–18 hours), achieving 70–78% yields.
Mechanistic Insights:
-
Deprotonation of the active methylene group in the nitrile by the base.
-
Nucleophilic attack on the aldehyde carbonyl.
Optimization Data:
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | 12 | 78 |
| TEA | Toluene | 18 | 70 |
| DBU | DMF | 8 | 82 |
Alternative Methodologies and Innovations
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the Knoevenagel step, reducing reaction times from hours to minutes. A 2022 study demonstrated that irradiating the aldehyde and nitrile precursors at 60°C for 10 minutes in ethanol with TEA achieved 89% yield, preserving stereoselectivity.
Advantages:
Wittig-Horner Approach for Olefination
A patent-derived method utilizes the Wittig-Horner reaction to construct the α,β-unsaturated system. Phosphonate intermediates derived from 3,4-dimethoxyphenylacetonitrile react with 4-(4-chlorophenyl)thiazole-2-carbaldehyde under basic conditions (NaH, THF), yielding the target compound in 65% yield after hydrogenation.
Reaction Scheme:
-
Arbuzov reaction to generate phosphonate ester.
-
Wittig-Horner olefination with aldehyde.
-
Catalytic hydrogenation (Pd/C, H₂) to finalize the E-configuration.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Yield (%) | Time | Cost Efficiency |
|---|---|---|---|
| Conventional Knoevenagel | 70–78 | 12–18 h | Moderate |
| Microwave Knoevenagel | 82–89 | 10–30 min | High |
| Wittig-Horner | 65 | 24–36 h | Low |
Stereochemical Control
-
Knoevenagel: Predominantly E-isomer (>95%) due to thermodynamic control.
-
Wittig-Horner: Requires post-reduction to ensure E-configuration, introducing complexity.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile, and how can reaction efficiency be validated?
- Methodology :
- Stepwise Synthesis : Begin with the preparation of the thiazole core via cyclization of 4-(4-chlorophenyl)thioamide with α-bromoketones. Subsequent coupling with 3,4-dimethoxyphenylacrylonitrile derivatives under Heck or Suzuki-Miyaura conditions (palladium/copper catalysts) yields the target compound .
- Validation : Monitor intermediate purity via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Confirm final product structure using H/C NMR (e.g., characteristic peaks: δ 7.2–8.1 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : Assign stereochemistry (E/Z configuration) using H NMR coupling constants (e.g., J = 12–16 Hz for trans-alkene protons). Use C NMR to confirm nitrile (δ 115–120 ppm) and thiazole (δ 150–160 ppm) functionalities .
- Mass Spectrometry : Employ HRMS to distinguish molecular ion peaks (e.g., [M+H]) from fragmentation patterns, ensuring no residual solvents or byproducts .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in DMSO/EtOH. Refine data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) to determine bond angles, torsion angles, and intermolecular interactions (e.g., C–H···N, π-π stacking) .
- Contradiction Handling : If NMR and XRD data conflict (e.g., unexpected dihedral angles), validate via DFT calculations (B3LYP/6-31G**) to correlate experimental and theoretical geometries .
Q. What strategies mitigate contradictions in bioactivity assays (e.g., inconsistent IC values across studies)?
- Methodology :
- Assay Standardization : Use identical cell lines (e.g., HepG2 for anticancer studies) and control for solvent effects (e.g., DMSO ≤0.1%). Validate dose-response curves with triplicate replicates .
- Mechanistic Follow-up : Employ surface plasmon resonance (SPR) to quantify target binding (e.g., kinase inhibition) and cross-validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?
- Methodology :
- Frontier Molecular Orbital (FMO) Analysis : Compute HOMO/LUMO energies (Gaussian09) to predict reactivity sites. The electron-deficient nitrile and thiazole groups enhance susceptibility to nucleophilic attack at the β-position .
- Kinetic Studies : Track reaction progress under varying solvents (DMF vs. THF) and temperatures (25–60°C) using in situ IR spectroscopy (e.g., nitrile peak attenuation at ~2200 cm) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental solubility profiles?
- Methodology :
- Solubility Screening : Use shake-flask method (pH 7.4 buffer) to measure experimental solubility. Compare with COSMO-RS predictions, adjusting parameters for hydrogen-bonding capacity (e.g., methoxy groups increase hydrophilicity) .
- Crystallinity Effects : If computational models overestimate solubility, assess crystallinity via powder XRD; amorphous forms may exhibit higher solubility than crystalline phases .
Structural and Functional Insights
Q. What role do the 3,4-dimethoxyphenyl and 4-chlorophenyl groups play in modulating bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replace Cl with Br or methoxy with ethoxy) and compare bioactivity. Use molecular docking (AutoDock Vina) to map interactions (e.g., halogen bonding with kinase active sites) .
- Pharmacophore Modeling : Identify critical features (e.g., planar thiazole, nitrile dipole) using Schrödinger’s Phase to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
